

Application Note: High-Sensitivity Gravimetric Determination of Nickel using Dimedone Dioxime

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Compound of Interest

Compound Name: *Dimedone Dioxime*

Cat. No.: B7826704

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Abstract

This guide details the synthesis of **Dimedone Dioxime** and its application as a precipitating agent for the gravimetric determination of Nickel(II). Unlike the planar aliphatic structure of dimethylglyoxime, **dimedone dioxime** incorporates a cyclic cyclohexane framework. This structural difference results in a higher molecular weight complex, providing a more favorable gravimetric factor (0.1478). This protocol is particularly advantageous for trace analysis where maximizing precipitate mass per unit of analyte is critical.

Introduction & Chemical Basis[1][2][3][4][5][6]

The Reagent: Dimedone Dioxime[4][5][7]

- Systematic Name: 5,5-Dimethyl-1,3-cyclohexanedione dioxime
- Formula:
- MW: 170.21 g/mol

- Properties: A white to pale-yellow crystalline solid. Soluble in ethanol and dilute alkalis; insoluble in water.

Mechanism of Action

Similar to other vic-dioximes, **dimedone dioxime** acts as a bidentate ligand. In a weakly ammoniacal solution (pH 8–10), two molecules of the reagent coordinate with one Nickel(II) ion. The reaction involves the displacement of one proton from each ligand molecule, forming a neutral, hydrophobic, and intensely colored (typically yellow-orange to red-brown) chelate that precipitates quantitatively.

Reaction Stoichiometry:

Comparative Advantage (The "Why")

The choice of precipitant defines the sensitivity of a gravimetric method.

Feature	Dimethylglyoxime (DMG)	Dimedone Dioxime	Advantage
Ligand MW	116.12 g/mol	170.21 g/mol	Heavier ligand
Complex MW	288.91 g/mol	397.09 g/mol	Heavier precipitate
Gravimetric Factor	0.2032	0.1478	37% more mass per g of Ni
Solubility	Soluble in alcohol	Soluble in alcohol	Similar handling

Expert Insight: The lower gravimetric factor of **Dimedone Dioxime** means that for every 1 mg of Nickel, you obtain ~6.76 mg of precipitate, compared to only ~4.92 mg with DMG. This amplification reduces relative weighing errors.

Reagent Synthesis & Preparation

Commercially available **Dimedone Dioxime** is rare.^[1] We recommend in-house synthesis for purity.

Synthesis of Dimedone Dioxime

- **Dissolution:** Dissolve 10 g of Dimedone (5,5-dimethyl-1,3-cyclohexanedione) in 40 mL of ethanol.
- **Addition:** Add an aqueous solution containing 12 g of Hydroxylamine Hydrochloride () and 10 g of Sodium Acetate ().
- **Reflux:** Reflux the mixture on a water bath for 1–2 hours.
- **Precipitation:** Pour the reaction mixture into 300 mL of ice-cold water. The dioxime will precipitate as a white solid.
- **Purification:** Filter and recrystallize from ethanol/water (1:1).
- **Verification:** Melting point should be approx. 172–174°C.

Preparation of Analytical Solution (1% w/v)

- **Solid Reagent:** 1.0 g **Dimedone Dioxime**^[2]
- **Solvent:** 100 mL Ethanol (95%)
- **Storage:** Store in an amber bottle. Stable for 2–3 weeks.

Experimental Protocol

Equipment & Materials

- **Filtration:** Sintered glass crucibles (Porosity G3 or G4).
- **Drying:** Laboratory oven capable of maintaining 110–120°C.
- **Reagents:**
 - Nickel sample solution (approx. 10–30 mg Ni).
 - Tartaric acid or Citric acid (solid).

- Ammonium hydroxide (conc. and 1:1 dilution).
- Hydrochloric acid (1:1).

Step-by-Step Methodology

Step 1: Sample Preparation & Masking

- Transfer an aliquot of the sample solution containing 10–30 mg of Nickel into a 400 mL beaker.
- Dilute to approx. 150 mL with distilled water.
- Critical Step (Masking): Add 1–2 g of solid Tartaric Acid or Citric Acid.
 - Why? This prevents the precipitation of Iron (Fe), Aluminum (Al), and Chromium (Cr) as hydroxides when the pH is raised.
- Acidify slightly with 5 mL of HCl (1:1) to ensure all ions are in solution.

Step 2: Precipitation

- Heat the solution to 60–70°C.
 - Expert Note: Do not boil.[3] Boiling can decompose the reagent or cause rapid, occlusion-prone precipitation.
- Add 20–25 mL of the 1% **Dimedone Dioxime** solution.
 - Ensure a slight excess (approx. 5 mL excess per 10 mg Ni).
- While stirring constantly, slowly add Ammonium Hydroxide (1:1) dropwise.
- Continue adding ammonia until the solution is weakly alkaline (pH 8–9). You will observe the formation of a voluminous, colored precipitate (typically yellow-orange to red).
- Check the supernatant liquid. If it is colorless, add 1–2 mL more reagent to ensure complete precipitation.

Step 3: Digestion

- Cover the beaker with a watch glass.
- Place on a steam bath or low-heat hotplate (60°C) for 30–60 minutes.
 - Why? Digestion (Ostwald ripening) allows small crystals to dissolve and redeposit onto larger ones, improving filterability and purity.

Step 4: Filtration and Washing

- Weigh a clean, dry sintered glass crucible () to constant weight.
- Filter the hot solution through the crucible under gentle suction.
- Washing: Wash the precipitate with warm water containing a few drops of ethanol (to remove excess reagent) followed by pure warm water.
 - Test: Continue washing until the filtrate gives no reaction with (if chloride was present) or until the washings are colorless.

Step 5: Drying and Weighing^[3]

- Place the crucible in an oven at 110–120°C for 1 hour.
 - Note: The complex is stable up to ~140°C.
- Cool in a desiccator for 20 minutes.
- Weigh the crucible ().
- Repeat drying (30 min intervals) until weight is constant (mg).

Data Analysis & Calculation

The Formula

Calculation Table

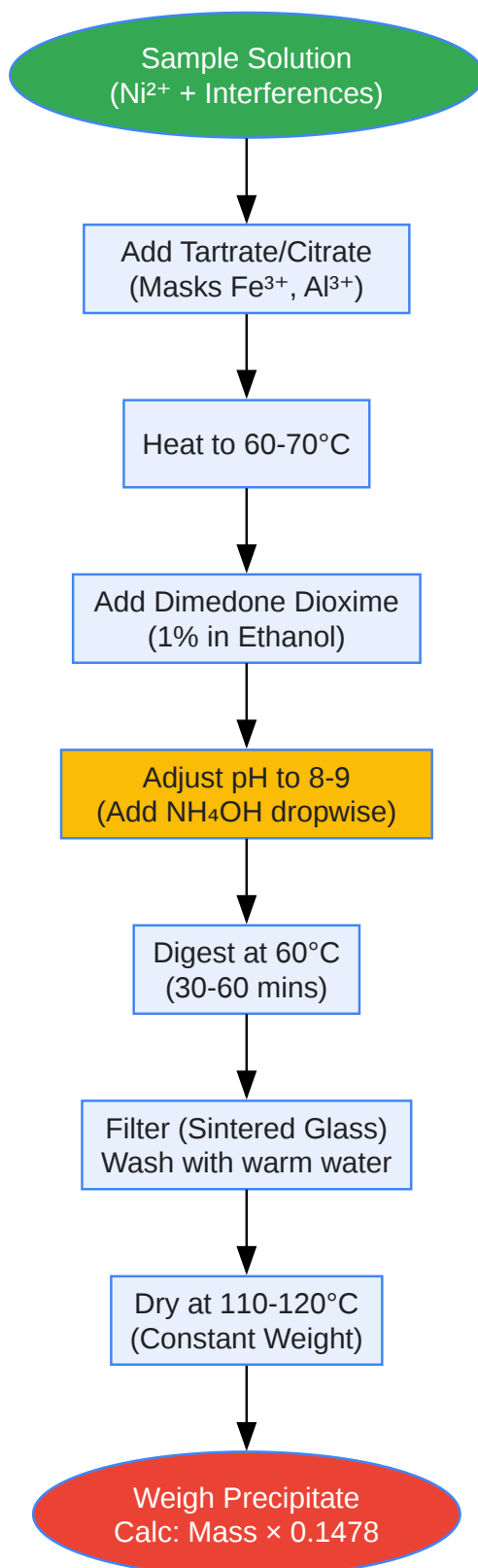
Component	Formula	Molecular Weight (g/mol)
Nickel (Ni)	Ni	58.69
Ligand		170.21
Complex		397.09

Example Calculation

- Weight of Crucible: 25.0000 g
- Weight of Crucible + Precipitate: 25.2000 g
- Mass of Precipitate: 0.2000 g

Visualization: Workflow & Chemistry

Gravimetric Workflow Diagram



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Caption: Figure 1. Step-by-step gravimetric workflow for Nickel determination using **Dimedone Dioxime**.

Reaction Scheme

Caption: Figure 2. Chemical reaction equation for the precipitation of Nickel.

Validation & Troubleshooting

Interferences

- Palladium (Pd): Precipitates in acid solution. If Pd is present, precipitate it first in acid medium before raising pH for Ni.
- Cobalt (Co): **Dimedone dioxime** is also a sensitive reagent for Cobalt.[4] In ammoniacal solution, Co forms a soluble brown complex that can coprecipitate if present in large excess.
 - Remedy: If Co:Ni ratio is > 1:1, oxidize Co(II) to Co(III) using hydrogen peroxide or persulfate before adding the reagent; the Co(III) complex is generally soluble and does not interfere.
- Copper (Cu): Can coprecipitate. Mask with excess tartrate or separate via electrolysis prior to analysis.

Troubleshooting Table

Observation	Root Cause	Corrective Action
Precipitate passes through filter	Particle size too small	Increase digestion time (1 hr+); ensure solution was hot during precipitation.
Precipitate is dark/impure	Co-precipitation of Fe/Al	Ensure sufficient Tartaric/Citric acid was added before making alkaline.
High results	Excess reagent precipitation	Wash precipitate thoroughly with warm water containing 5% ethanol.
Low results	pH too low (< 7)	Re-check pH of filtrate; add more NH ₄ OH and reagent if necessary.

References

- Belcher, R., Ghonaim, S. A., & Townshend, A. (1974).[4][5][6] Detection and spectrophotometric determination of cobalt with **dimedone dioxime**. *Talanta*, 21(2), 191–198.[5] [\[Link\]](#)
 - Note: Establishes the reactivity of **dimedone dioxime** with Ni, Co, and Cu.
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- Org. Synth. (1998). Synthesis of Dimedone. *Organic Syntheses, Coll. Vol. 9*, p.322. [\[Link\]](#)
 - Note: Provides the foundational chemistry for the starting m
- PubChem. (2023).[7][8] Nickel dimethylglyoxime (Compound Summary). National Library of Medicine. [\[Link\]](#)
 - Note: Used for comparative physicochemical property d

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